1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis-

説明

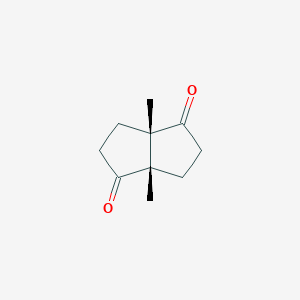

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- (CAS: 154632-03-8) is a bicyclic diketone with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol. Its stereochemistry is defined as (3aR,6aR), indicating a cis configuration of the two methyl substituents at positions 3a and 6a. Key physical properties include a boiling point of 62–64°C at 0.07 Torr and a predicted density of 1.191±0.06 g/cm³ . The compound’s bicyclic framework and methyl groups contribute to steric and electronic effects that influence its reactivity and applications in organic synthesis.

特性

IUPAC Name |

(3aS,6aS)-3a,6a-dimethyl-2,3,5,6-tetrahydropentalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9-5-3-8(12)10(9,2)6-4-7(9)11/h3-6H2,1-2H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKLJMXLXFEHEC-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C1(CCC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)[C@]1(CCC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426120 | |

| Record name | AC1OBWU2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84451-89-8 | |

| Record name | AC1OBWU2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of diketone precursors, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process is carefully monitored to ensure consistency and quality of the final product.

化学反応の分析

Types of Reactions

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce diols.

科学的研究の応用

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- involves its interaction with specific molecular targets. The compound’s ketone groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its unique ring system allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity.

類似化合物との比較

Bicyclo[3.3.0]octane-2,6-dione (CAS: 17572-85-9)

- Structure : A bicyclic diketone with an 8-membered ring system (two fused cyclopentane rings).

- Key Differences :

2,5(1H,3H)-Pentalenedione, tetrahydro-4-(phenylsulfinyl)

- Structure : A partially saturated pentalenedione core with a phenylsulfinyl substituent.

- Key Differences :

Substituent Effects: Methyl vs. Branched Alkyl Groups

2,2,4,4-Tetramethyl-3-pentanone (CAS: 815-24-7)

- Structure : A branched aliphatic ketone.

- Key Differences: Boiling Point: Lower boiling point (~150°C at ambient pressure) due to reduced ring strain and weaker intermolecular forces. Reactivity: Less prone to ring-opening reactions compared to bicyclic diketones. Applications: Primarily used as a solvent or intermediate in non-cyclic syntheses .

Functionalized Diketones: Pyrrolizine Derivatives

1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)pentane-1,4-dione (CAS: 97073-01-3)

- Structure : A pyrrolizine ring fused to a linear pentanedione chain.

- Key Differences: Molecular Weight: Higher (C₁₃H₁₇NO₃, ~247.28 g/mol) due to the pyrrolizine moiety. Applications: Likely used in alkaloid-inspired syntheses, contrasting with the bicyclic pentalenedione’s role in stereoselective reactions .

Data Table: Comparative Properties

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|

| 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- | 154632-03-8 | C₈H₁₀O₂ | 62–64 (0.07 Torr) | 1.191 | Cis-dimethyl, bicyclic framework |

| Bicyclo[3.3.0]octane-2,6-dione | 17572-85-9 | C₈H₁₀O₂ | Not reported | Not reported | Strain-driven synthesis, no methyl |

| 2,2,4,4-Tetramethyl-3-pentanone | 815-24-7 | C₈H₁₆O | ~150 (ambient) | 0.82–0.84 | Branched aliphatic ketone |

| 1-(6-Methylpyrrolizin-5-yl)pentane-1,4-dione | 97073-01-3 | C₁₃H₁₇NO₃ | Not reported | Not reported | Pyrrolizine-dione hybrid |

生物活性

1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- (CAS No. 84451-89-8) is a bicyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Structural Characteristics

The molecular structure of 1,4-Pentalenedione includes two five-membered rings with functional groups that may influence its reactivity and biological interactions. The compound's molecular weight is approximately 288.4 g/mol, and its structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, cis- |

| CAS Number | 84451-89-8 |

| Molecular Weight | 288.4 g/mol |

The biological activity of 1,4-Pentalenedione may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in various conditions.

- Biochemical Pathways : The compound may affect multiple biochemical pathways, potentially modulating cellular responses and influencing disease progression.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures often exhibit variable bioavailability and metabolic profiles. Key factors influencing these properties include:

- Absorption : The lipophilicity of the compound may enhance its absorption in biological systems.

- Metabolism : Enzymatic transformations can alter the compound's efficacy and safety profile.

- Excretion : The route and rate of excretion are crucial for determining the compound's therapeutic window.

Case Studies

Several studies have investigated the biological activity of compounds related to 1,4-Pentalenedione:

- Inhibition Studies : Research has shown that derivatives of pentalenedione can inhibit enzymes such as cyclooxygenase (COX), which is crucial for inflammatory processes. This suggests potential anti-inflammatory applications.

- Antimicrobial Activity : Some analogs have demonstrated antimicrobial properties against various pathogens, indicating their potential use in treating infections.

- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of pentalenedione derivatives on cancer cell lines, showing promise for further development as anticancer agents.

Research Findings

Recent literature highlights diverse findings regarding the biological activities of pentalenedione derivatives:

Q & A

Q. What are the established synthetic routes for cis-1,4-Pentalenedione, hexahydro-3a,6a-dimethyl-, and how are reaction conditions optimized?

The compound is synthesized via condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds under controlled conditions. Key parameters include solvent selection, temperature, and stoichiometric ratios to favor the cis-stereochemistry. For example, anhydrous conditions and catalysts like Lewis acids (e.g., BF₃·Et₂O) may enhance yield and selectivity. Post-synthesis purification often involves fractional distillation or recrystallization, guided by boiling point (62–64°C at 0.07 Torr) and density (1.191 g/cm³) data .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Gas Chromatography (GC): Use a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID). Calibrate retention indices using C5–C30 n-alkane standards .

- High-Performance Liquid Chromatography (HPLC): Optimize with a C18 column (e.g., Supelcosil LC-ABZ+Plus) and mobile phases like acetonitrile/water (70:30 v/v) buffered at pH 5. Detection at 237 nm via diode array (DAD) ensures specificity .

- NMR/IR Spectroscopy: Confirm stereochemistry via coupling constants in ¹H-NMR and carbonyl stretching frequencies (~1700–1750 cm⁻¹) in IR .

Q. How does the compound’s stereochemistry influence its physical properties and reactivity?

The cis-configuration at 3a and 6a positions affects crystal packing (evidenced by density differences) and solubility in polar solvents. Steric hindrance in the bicyclic structure reduces reactivity in nucleophilic additions compared to trans-isomers. Computational studies (e.g., DFT) can predict dipole moments and HOMO-LUMO gaps, which correlate with stability and redox behavior .

Advanced Research Questions

Q. How do structural modifications (isomerism, substituents) affect electrochemical performance in battery applications?

Isomerism and N-substitution in pentalenedione derivatives significantly alter redox potentials and charge/discharge capacities. For example, cis-isomers exhibit higher Li⁺-ion coordination efficiency due to planar carbonyl alignment, while bulky substituents (e.g., methyl groups) may impede ion diffusion. Cyclic voltammetry (CV) at 0.1–1 mV/s in LiPF₆ electrolytes and DFT-based band structure analysis are critical for evaluating these effects .

Q. What computational approaches are used to model its electronic structure for energy storage?

Density Functional Theory (DFT) calculations assess redox-active sites, electron affinity, and ion-binding energies. For doping strategies (e.g., Na⁺ vs. Li⁺), hybrid functionals (B3LYP) with Grimme dispersion corrections improve accuracy. Molecular dynamics (MD) simulations further predict ion diffusion pathways in electrode matrices .

Q. What strategies address discrepancies in experimental vs. computational data for this compound?

- Iterative Refinement: Adjust computational parameters (e.g., basis sets, solvation models) to match experimental redox potentials (±0.2 V tolerance).

- Contradiction Analysis: Identify principal factors (e.g., solvent effects in CV vs. gas-phase DFT) using multivariate regression. Prioritize variables like dielectric constant or ion pairing .

- Validation: Cross-reference with spectroscopic data (e.g., IR peak shifts for carbonyl-lithium interactions) .

Methodological Notes

- Data Contradictions: Differences in electrochemical performance between isomers may arise from unaccounted solvent dynamics or incomplete doping in experimental setups. Triangulate results using XRD for structural validation and operando spectroscopy .

- Experimental Design: Apply factorial design (e.g., Box-Behnken) to optimize synthesis and characterization parameters, minimizing resource use while maximizing data robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。